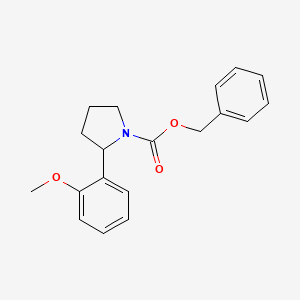
Benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(2-metoxifenil)pirrolidina-1-carboxilato de bencilo es un compuesto químico con la fórmula molecular C19H21NO3 y un peso molecular de 311,37 g/mol . Es un derivado de la pirrolidina, un heterociclo de cinco miembros que contiene nitrógeno, que se utiliza ampliamente en química medicinal debido a su versátil actividad biológica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-(2-metoxifenil)pirrolidina-1-carboxilato de bencilo generalmente implica la reacción del ácido 2-(2-metoxifenil)pirrolidina-1-carboxílico con alcohol bencílico en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP). La reacción se lleva a cabo en condiciones anhidras y a temperatura ambiente para producir el éster deseado .
Métodos de producción industrial
Los métodos de producción industrial de este compuesto no están bien documentados en la literatura. el enfoque general implicaría la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente, con optimización para el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad de producción constante .
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(2-metoxifenil)pirrolidina-1-carboxilato de bencilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo metoxi se puede oxidar para formar un grupo hidroxilo.
Reducción: El grupo éster se puede reducir a un alcohol.
Sustitución: El grupo bencilo se puede sustituir con otros grupos alquilo o arilo.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Productos principales
Oxidación: Formación de 2-(2-hidroxifenil)pirrolidina-1-carboxilato.
Reducción: Formación de 2-(2-metoxifenil)pirrolidina-1-metanol.
Sustitución: Formación de varios derivados sustituidos con bencilo.
Aplicaciones Científicas De Investigación
El 2-(2-metoxifenil)pirrolidina-1-carboxilato de bencilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su potencial actividad biológica, incluida la inhibición enzimática y la unión a receptores.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de productos químicos finos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del 2-(2-metoxifenil)pirrolidina-1-carboxilato de bencilo no se comprende completamente. Se cree que interactúa con objetivos moleculares específicos, como enzimas o receptores, a través de su anillo de pirrolidina y su grupo bencilo. Estas interacciones pueden modular la actividad de las proteínas diana, lo que lleva a varios efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
Pirrolidina-2-ona: Un andamiaje versátil con diversas actividades biológicas.
Pirrolidina-2,5-diona: Conocida por su actividad inhibitoria sobre las isoenzimas de la anhidrasa carbónica.
Prolinol: Un derivado de la pirrolidina con significativa actividad biológica
Singularidad
El 2-(2-metoxifenil)pirrolidina-1-carboxilato de bencilo es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. La presencia del grupo metoxi y el grupo éster bencílico aumenta su potencial para diversas reacciones químicas e interacciones biológicas .
Propiedades
Fórmula molecular |
C19H21NO3 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
benzyl 2-(2-methoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H21NO3/c1-22-18-12-6-5-10-16(18)17-11-7-13-20(17)19(21)23-14-15-8-3-2-4-9-15/h2-6,8-10,12,17H,7,11,13-14H2,1H3 |
Clave InChI |
LZRBMUGPOFNBDL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2CCCN2C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Dichloro-2-methylimidazo[1,2-a]pyridine-3-thiol](/img/structure/B11807563.png)
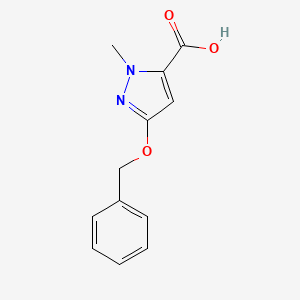


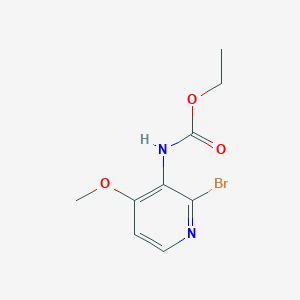
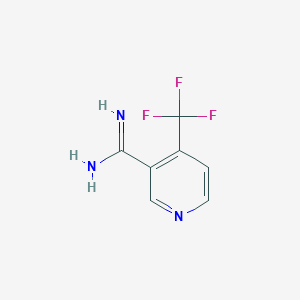
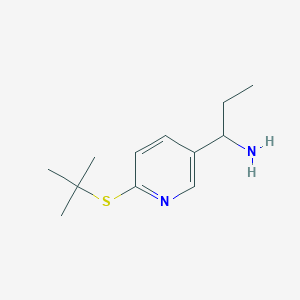

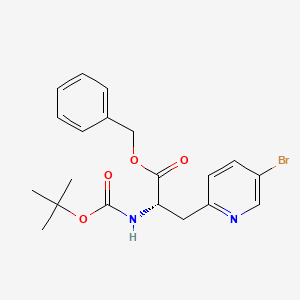

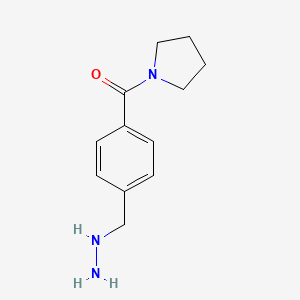
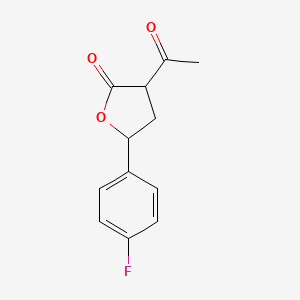
![((2R,3S,5R)-5-(6-Amino-8-oxo-5,8-dihydro-3H-imidazo[4,5-g]quinazolin-3-yl)-3-hydroxytetrahydrofuran-2-yl)methyltetrahydrogentriphosphate](/img/structure/B11807645.png)
![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11807651.png)
